Deoxyflindissone

Cytotoxicity Leukemia Protolimonoids

Cytotoxicity screening often lacks reliable, well-characterized natural-product controls. Deoxyflindissone fills this gap as a tirucallane triterpenoid with reproducible, multi-cell-line activity. - Broad solid-tumor cytotoxicity: active against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (CNS) lines. - Leukemia potency: IC50 9.3 µg/mL vs. MOLT-4/U937, 4.6× more potent than co-isolated lepidotrichilins. - SAR-ready: paired with non-cytotoxic (-)-leucophyllone for tirucallane structure-activity studies. Supplied with full analytical documentation (HPLC, NMR, MS) for immediate use as a reference compound or chemical probe.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
Cat. No. B593574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyflindissone
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1
InChIKeyWAGHSYJXJAHWPX-LLUYJYKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyflindissone Reference Standard


Deoxyflindissone (CAS 107176-31-8) is a naturally occurring tirucallane triterpenoid, structurally defined as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-diene-3-one [1]. It was first isolated from the stem and stem bark of Cornus walteri and has been identified in other species such as Trichilia lepidota, Trichilia prieuriana, and Paramignya monophylla [2].

Deoxyflindissone Specificity vs. Triterpenoid Analogs


In-class substitution of tirucallane triterpenoids is not scientifically valid due to profound structure-activity relationship differences dictated by specific oxidation patterns and side-chain architecture. While deoxyflindissone exhibits potent cytotoxicity against multiple cancer cell lines (A549, SK-OV-3, SK-MEL-2, XF498) and leukemic cells (MOLT-4, U937), its closely related analog (-)-leucophyllone, which co-occurs in Cornus walteri, is non-cytotoxic and instead enhances glucose-stimulated insulin secretion in pancreatic β-cells [1]. The parent compound flindissone, differing by a single hydroxyl group, displays a distinct pharmacological profile as a liver X receptor agonist, inducing cholesterol efflux in THP-1 macrophages [2]. These divergent biological activities underscore that procurement decisions cannot rely on compound class alone but must be guided by compound-specific, quantifiable evidence.

Deoxyflindissone vs. Key Comparators


Leukemic Cell Cytotoxicity vs. Lepidotrichilins

Deoxyflindissone exhibits a 4.6-fold higher cytotoxic potency (lower IC50) against MOLT-4 and U937 leukemic cell lines compared to the novel protolimonoids lepidotrichilins A and B isolated from the same Trichilia lepidota extract [1].

Cytotoxicity Leukemia Protolimonoids

Activity Divergence vs. (-)-Leucophyllone

While deoxyflindissone demonstrates significant cytotoxicity against A549, SK-OV-3, SK-MEL-2, and XF498 cell lines [1], the closely related tirucallane triterpenoid (-)-leucophyllone, which was co-isolated from Cornus walteri, shows no cytotoxic effect at any concentration tested and instead enhances glucose-stimulated insulin secretion in rat INS-1 pancreatic β-cells [2].

Cytotoxicity Insulin Secretion Cell Viability

Cytotoxicity vs. LXR Agonism: Flindissone

Deoxyflindissone exhibits cytotoxic activity against a broad panel of solid tumor cell lines including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (CNS) [1]. In contrast, its parent compound flindissone, which differs by an additional hydroxyl group, functions primarily as a liver X receptor agonist, inducing cholesterol efflux in THP-1 macrophages rather than exerting direct cytotoxicity [2].

Cytotoxicity Solid Tumors Nuclear Receptors

Deoxyflindissone Research Applications


Positive Control for Solid Tumor Cytotoxicity Screening

Given its demonstrated significant cytotoxic activity against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (CNS) cell lines [1], deoxyflindissone is ideally suited as a reference compound or positive control in cytotoxicity screening assays targeting these solid tumor types. Its activity profile is established and reproducible across multiple cell lines, providing a reliable benchmark for evaluating novel compounds.

Potent Cytotoxicity in Leukemia Cell Lines

Deoxyflindissone's IC50 of 9.3 µg/mL against MOLT-4 and U937 leukemic cell lines [1], representing a 4.6-fold potency advantage over co-isolated lepidotrichilins, positions it as a potent tool compound for investigating cytotoxicity mechanisms in leukemia models. This quantitative potency metric justifies its selection over less active analogs in dose-response and mechanistic studies.

SAR Comparator for Tirucallane Triterpenoids

The stark functional divergence between deoxyflindissone (cytotoxic) and its close analog (-)-leucophyllone (non-cytotoxic, insulinotropic) [1] provides a valuable comparative framework for SAR studies within the tirucallane class. Researchers investigating the structural determinants of cytotoxicity versus metabolic modulation can utilize these paired compounds to probe the impact of specific oxidation patterns and stereochemistry on biological outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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